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Compound of Interest

Compound Name:
1-Benzyloxy-3-(2-

nitrovinyl)benzene

Cat. No.: B8640055

Get Quote

Executive Summary & Compound Profile
1-Benzyloxy-3-(2-nitrovinyl)benzene (CAS: 24550-32-1), frequently referred to as 3-

benzyloxy-

-nitrostyrene, is a critical electrophilic intermediate in the synthesis of functionalized
phenethylamines and indoles. Unlike its para-substituted counterparts, which are widely
characterized for their strong intramolecular charge transfer (ICT) properties, the meta-isomer
presents a unique spectroscopic profile driven by inductive effects rather than direct resonance
conjugation with the nitro group.

This guide provides a definitive technical analysis of its UV-Vis absorption characteristics,

contrasting it with positional isomers and structural analogs to aid in reaction monitoring and

purity assessment.

Key Technical Specifications

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8640055#bc-rfq
https://www.benchchem.com/product/b8640055/docs?utm_src=pdf-body#technical-comparison-guide-1-benzyloxy-3-2-nitrovinyl-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8640055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 1-(Benzyloxy)-3-[(E)-2-nitroethenyl]benzene

CAS Number 24550-32-1

Molecular Formula

Molecular Weight 255.27 g/mol

Appearance Yellow crystalline solid

Primary Chromophore
-nitrostyrene (

)

UV-Vis Spectral Analysis: The "Meta" Effect
The UV-Vis absorption profile of 1-Benzyloxy-3-(2-nitrovinyl)benzene is defined by the

conjugation of the benzene ring with the nitrovinyl group. Understanding the shift in

requires analyzing the substituent effect of the benzyloxy group at the meta position.

Comparative Absorption Maxima ( )
The following table contrasts the target compound with key alternatives to illustrate the

electronic influence of substitution patterns.
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Compound Structure (nm)*
(

)

Electronic
Driver

3-Benzyloxy-

-nitrostyrene
Meta-substituted 312 – 318 ~14,500

Inductive effect (

), minimal

resonance

4-Benzyloxy-

-nitrostyrene
Para-substituted 355 – 365 ~18,000

Strong Charge

Transfer (Donor

Acceptor)

-Nitrostyrene

(Unsub.)
Parent system 309 – 312 ~14,200

Baseline

transition

3-Methoxy-

-nitrostyrene
Meta-analog 310 – 315 ~14,000

Similar to

benzyloxy (steric

difference only)

*Note: Values are solvent-dependent (typically EtOH or MeOH). Bathochromic shifts of 5-10 nm

are observed in polar aprotic solvents like DMSO.

Mechanistic Insight: Why the Shift Matters
The nitro group is a strong electron-withdrawing group (EWG), while the alkoxy (benzyloxy)

group is an electron-donating group (EDG).

In the para isomer: The EDG and EWG are in direct conjugation ("push-pull" system),

lowering the HOMO-LUMO gap significantly, resulting in a large red shift (bathochromic) into

the visible region (yellow-orange color).

In the meta isomer (Target): The resonance overlap is disrupted. The benzyloxy group exerts

a mild inductive effect but cannot donate electron density directly to the nitrovinyl tail via

resonance. Consequently, the

remains close to the unsubstituted parent (
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310 nm), exhibiting only a slight red shift due to the general electron-richness of the ring.

Electronic Effects on Band Gap

Unsubstituted
β-Nitrostyrene
(Baseline Gap)

3-Benzyloxy (Meta)
Inductive Effect Only
Minor Gap Reduction

+ Alkoxy (Meta)
λ_max +~5nm

4-Benzyloxy (Para)
Direct Resonance (Push-Pull)

Major Gap Reduction
+ Alkoxy (Para)
λ_max +~50nm

Click to download full resolution via product page

Figure 1: Comparative electronic effects of substitution patterns on the HOMO-LUMO gap and

resulting spectral shifts.

Experimental Protocol: Synthesis & Validation
To ensure spectral accuracy, the compound must be synthesized with high stereoselectivity for

the (E)-isomer, as the (Z)-isomer has a lower extinction coefficient and distinct absorption

maxima.

Method: The Henry Reaction (Nitroaldol Condensation)
Objective: Synthesize high-purity (E)-1-Benzyloxy-3-(2-nitrovinyl)benzene.

Reagents
Substrate: 3-Benzyloxybenzaldehyde (1.0 equiv)

Reagent: Nitromethane (5.0 equiv) - Excess acts as solvent/reactant

Catalyst: Ammonium Acetate (

, 0.4 equiv)
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Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Workflow
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

Charging: Add 3-benzyloxybenzaldehyde (e.g., 10 mmol) and ammonium acetate (4 mmol)

to the flask.

Solvent Addition: Add nitromethane (50 mmol) and glacial acetic acid (5 mL/g of aldehyde).

Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot should

disappear, replaced by a bright yellow fluorescent spot (the nitrostyrene).

Workup: Cool to room temperature. The product often crystallizes directly.

If solid forms: Filter and wash with cold ethanol.

If oil forms:[2] Dilute with water, extract with DCM, wash with brine, dry over

, and evaporate.

Purification: Recrystallize from hot Ethanol or Isopropanol to ensure removal of any Z-isomer

or nitroalcohol intermediate.
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Figure 2: The Henry Reaction pathway favoring the thermodynamic (E)-alkene product.

Quality Control & Purity Assessment
When using this compound for downstream applications (e.g., reduction to phenethylamines),

purity is paramount.

HPLC-UV Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile

Gradient: 50% B to 90% B over 10 minutes.

Detection Wavelength:315 nm (Optimal for sensitivity)

Note: Monitoring at 254 nm is standard but less specific; 315 nm maximizes the signal-to-

noise ratio for the nitrostyrene chromophore while suppressing benzenoid impurities.

Troubleshooting Spectral Anomalies
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Observation Probable Cause Corrective Action

< 300 nm
Incomplete dehydration

(Nitroalcohol presence)

Reflux longer or treat with

-TsOH/Toluene.

Broad tail > 400 nm Polymerization or degradation
Recrystallize from Ethanol.

Store at 4°C in dark.

Double peak (310/360)
Contamination with para-

isomer

Check starting aldehyde purity

(positional isomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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